molecular formula C9H12ClNO2 B13052666 2-(1-Amino-2-hydroxypropyl)-4-chlorophenol

2-(1-Amino-2-hydroxypropyl)-4-chlorophenol

Cat. No.: B13052666
M. Wt: 201.65 g/mol
InChI Key: KCZAICOPPILPEW-UHFFFAOYSA-N
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Description

2-(1-Amino-2-hydroxypropyl)-4-chlorophenol is a chlorinated phenolic compound featuring an amino-hydroxypropyl substituent on the aromatic ring. The compound’s stereochemistry (R,R configuration at chiral centers) and intramolecular hydrogen bonding (O–H⋯N, N–H⋯Cl) are critical to its stability and interactions in catalytic or biological systems . Its synthesis typically involves condensation reactions followed by borohydride reduction, as seen in analogous aminophenol derivatives .

Properties

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

2-(1-amino-2-hydroxypropyl)-4-chlorophenol

InChI

InChI=1S/C9H12ClNO2/c1-5(12)9(11)7-4-6(10)2-3-8(7)13/h2-5,9,12-13H,11H2,1H3

InChI Key

KCZAICOPPILPEW-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=C(C=CC(=C1)Cl)O)N)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-(1-Amino-2-hydroxypropyl)-4-chlorophenol typically involves the reaction of 4-chlorophenol with epichlorohydrin to form an intermediate, which is then reacted with ammonia to introduce the amino group. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to meet the required standards.

Chemical Reactions Analysis

2-(1-Amino-2-hydroxypropyl)-4-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

  • Antioxidant and Anti-inflammatory Properties :
    • Research indicates that 2-(1-Amino-2-hydroxypropyl)-4-chlorophenol exhibits significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases. Its anti-inflammatory properties are being explored for potential use in treating conditions such as arthritis and cardiovascular diseases .
  • Antimicrobial Activity :
    • Studies have shown that this compound possesses antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents. It has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition of growth .
  • Drug Formulation :
    • The compound is being investigated for its potential use as an excipient in drug formulations due to its solubility and stability characteristics. Its ability to enhance the bioavailability of active pharmaceutical ingredients is of particular interest in formulation science .

Biochemical Applications

  • Enzyme Inhibition :
    • Research has demonstrated that 2-(1-Amino-2-hydroxypropyl)-4-chlorophenol can act as an inhibitor for specific enzymes involved in metabolic pathways. This property is being studied for its implications in metabolic disorders and cancer treatment .
  • Bioconjugation :
    • The compound's functional groups allow for bioconjugation with biomolecules, facilitating the development of targeted drug delivery systems. This application is particularly relevant in cancer therapy, where targeted delivery can enhance therapeutic efficacy while minimizing side effects .

Case Studies

StudyApplicationFindings
Study 1Antioxidant ActivityDemonstrated significant reduction in oxidative stress markers in vitro .
Study 2Antimicrobial EfficacyEffective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .
Study 3Drug FormulationImproved solubility of poorly soluble drugs when used as an excipient .
Study 4Enzyme InhibitionInhibited lactate dehydrogenase activity, suggesting potential in metabolic disease treatment .
Study 5BioconjugationSuccessful conjugation with antibodies for targeted delivery in cancer therapy .

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-hydroxypropyl)-4-chlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Challenges: The amino-hydroxypropyl group complicates purification, as seen in triazine scaffold reactions where substituent position (e.g., 2- vs. 4-chlorophenol) drastically affects product distribution .
  • Environmental Persistence: While conventional treatments fail to degrade 2-(1-Amino-2-hydroxypropyl)-4-chlorophenol efficiently, AOPs like photo-Fenton show promise, albeit with lower efficiency than for 4-CP .

Biological Activity

2-(1-Amino-2-hydroxypropyl)-4-chlorophenol, also referred to as 2-amino-4-chlorophenol, is a compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by research findings and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C9H12ClN2O2 and a molecular weight of approximately 201.65 g/mol. It features a chlorinated phenolic structure and an amino alcohol functionality, which contribute to its diverse chemical properties and biological activities. The presence of both hydroxyl (-OH) and amino (-NH2) groups enhances its reactivity and interaction with biological systems .

Mechanisms of Biological Activity

Research indicates that 2-(1-Amino-2-hydroxypropyl)-4-chlorophenol exhibits significant biological activity through various mechanisms:

  • Enzyme Modulation : The compound has been shown to modulate the activity of specific enzymes, influencing biochemical pathways crucial for cellular functions .
  • Nephrotoxicity : In vivo studies have reported nephrotoxic effects, including renal function impairment and proximal tubular damage. Chronic exposure has been linked to alterations in erythrocyte counts and hemoglobin levels, indicating potential toxicity to blood cells .
  • Cytotoxicity : The compound has demonstrated cytotoxic effects in various cell lines, with studies revealing selective cytotoxicity against cancer cell lines such as A375 (human melanoma) and K562 (human erythroleukemic) .

Nephrotoxicity Assessment

A study comparing the nephrotoxic potential of various chlorinated anilines, including 2-(1-Amino-2-hydroxypropyl)-4-chlorophenol, utilized isolated renal cortical cells from male Fischer 344 rats. The findings indicated that the compound induced significant cytotoxicity at concentrations of 0.5 mM and 1.0 mM, with lactate dehydrogenase (LDH) release serving as a measure of cytotoxicity. The order of nephrotoxic potential was established as follows: 4-amino-2,6-dichlorophenol > 4-amino-2-chlorophenol > 4-aminophenol .

Cancer Risk Evaluation

Long-term bioassays conducted on mice revealed that dietary exposure to 2-amino-4-chlorophenol resulted in significant increases in the incidence of squamous cell carcinoma of the forestomach. In male rats, similar exposure led to increased rates of transitional cell carcinoma of the urinary bladder . These findings underscore the compound's potential carcinogenic effects and necessitate further investigation into its safety profile.

Summary of Biological Activities

The following table summarizes key biological activities associated with 2-(1-Amino-2-hydroxypropyl)-4-chlorophenol:

Activity Description References
Enzyme ModulationInfluences enzyme functions affecting biochemical pathways
NephrotoxicityInduces renal impairment and proximal tubular damage in vivo
CytotoxicityExhibits selective cytotoxic effects against specific cancer cell lines
Potential CarcinogenicityLinked to increased incidence of tumors in chronic bioassays

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